molecular formula C33H50O7 B13364157 (Z)-7-((1R,2R,3R,5S)-5-hydroxy-2-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)hept-5-enoic acid

(Z)-7-((1R,2R,3R,5S)-5-hydroxy-2-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)hept-5-enoic acid

Cat. No.: B13364157
M. Wt: 558.7 g/mol
InChI Key: DVGKNJSYRIFKPL-PDBYKBHCSA-N
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Description

(Z)-7-((1R,2R,3R,5S)-5-hydroxy-2-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)hept-5-enoic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((1R,2R,3R,5S)-5-hydroxy-2-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)hept-5-enoic acid involves several steps:

    Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of hydroxyl and ether groups: These functional groups can be introduced through selective hydroxylation and etherification reactions.

    Formation of the hept-5-enoic acid chain: This can be synthesized through a series of carbon-carbon bond-forming reactions, such as aldol condensation and Wittig reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The double bond in the hept-5-enoic acid chain can be reduced to form a saturated alkane.

    Substitution: The ether groups can undergo nucleophilic substitution reactions to form new ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides (RO-) and halides (X-).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of new ether derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s multiple chiral centers and functional groups make it a potential candidate for studying enzyme-substrate interactions and stereochemistry in biological systems.

Medicine

The compound’s structural features suggest potential pharmacological activity. It could be investigated for its potential as a drug candidate for various therapeutic applications.

Industry

The compound’s unique properties make it a potential candidate for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-7-((1R,2R,3R,5S)-5-hydroxy-2-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)hept-5-enoic acid exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-((1R,2R,3R,5S)-5-hydroxy-2-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)hept-5-enoic acid: This compound is unique due to its specific combination of functional groups and chiral centers.

    Other cyclopentyl derivatives: Compounds with similar cyclopentyl rings but different functional groups.

    Other hept-5-enoic acid derivatives: Compounds with similar hept-5-enoic acid chains but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer unique chemical and biological properties.

Properties

Molecular Formula

C33H50O7

Molecular Weight

558.7 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-5-phenylpentyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C33H50O7/c34-29-24-30(40-33-17-9-11-23-38-33)28(27(29)14-6-1-2-7-15-31(35)36)21-20-26(39-32-16-8-10-22-37-32)19-18-25-12-4-3-5-13-25/h1,3-6,12-13,26-30,32-34H,2,7-11,14-24H2,(H,35,36)/b6-1-/t26-,27+,28+,29-,30+,32?,33?/m0/s1

InChI Key

DVGKNJSYRIFKPL-PDBYKBHCSA-N

Isomeric SMILES

C1CCOC(C1)O[C@@H]2C[C@@H]([C@@H]([C@H]2CC[C@H](CCC3=CC=CC=C3)OC4CCCCO4)C/C=C\CCCC(=O)O)O

Canonical SMILES

C1CCOC(C1)OC2CC(C(C2CCC(CCC3=CC=CC=C3)OC4CCCCO4)CC=CCCCC(=O)O)O

Origin of Product

United States

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